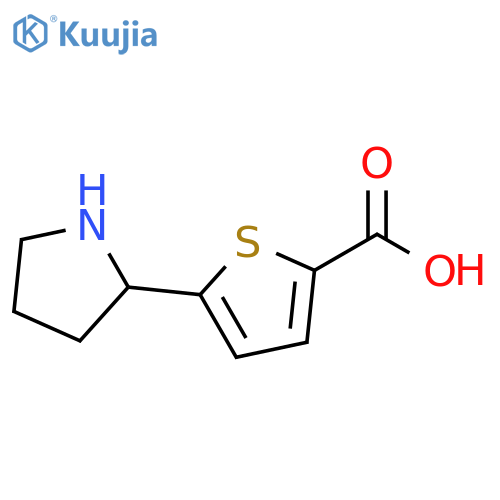Cas no 915923-83-0 (5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid)

915923-83-0 structure
商品名:5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-pyrrolidin-2-ylthiophene-2-carboxylic acid
- 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid
-
- インチ: 1S/C9H11NO2S/c11-9(12)8-4-3-7(13-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2,(H,11,12)
- InChIKey: GTPRCVGAXQLEJZ-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)SC(C2CCCN2)=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-156940-0.25g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 0.25g |
$173.0 | 2023-06-04 | ||
| Enamine | EN300-156940-0.05g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 0.05g |
$157.0 | 2023-06-04 | ||
| Enamine | EN300-156940-0.1g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 0.1g |
$166.0 | 2023-06-04 | ||
| Enamine | EN300-156940-1.0g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 1g |
$188.0 | 2023-06-04 | ||
| Enamine | EN300-156940-10000mg |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 10000mg |
$1428.0 | 2023-09-24 | ||
| Enamine | EN300-156940-5.0g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 5g |
$738.0 | 2023-06-04 | ||
| Enamine | EN300-156940-10.0g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 10g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-156940-2.5g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 2.5g |
$381.0 | 2023-06-04 | ||
| Enamine | EN300-156940-0.5g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 0.5g |
$181.0 | 2023-06-04 | ||
| Enamine | EN300-156940-500mg |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 500mg |
$181.0 | 2023-09-24 |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
915923-83-0 (5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid) 関連製品
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
